1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
“1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4 . It is a solid substance and is used as a building block in the synthesis of organic compounds .
Molecular Structure Analysis
The InChI code for “1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride” is 1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride” is solid . The molecular weight of the compound is 214.7 .Scientific Research Applications
Drug Discovery
- Field : Pharmaceutical Sciences
- Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods : The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features .
- Results : This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
Inhibition of Protein Kinase B (Akt)
- Field : Medical Chemistry
- Application : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Methods : Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
- Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Collagen Prolyl-4-Hydroxylase Inhibition
- Field : Biochemistry
- Application : Certain derivatives of pyrimidine have been found to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in the formation of collagen .
- Methods : The compounds were tested in a hydroxyproline assay to determine their inhibitory activity .
- Results : The results showed that certain compounds are potent inhibitors of collagen prolyl-4-hydroxylase .
Antidepressant Effects
- Field : Neuroscience
- Application : Certain piperidine derivatives, such as piperine, have been found to have antidepressant-like effects when given to mice with chronic mild stress .
- Methods : The compounds were tested in a chronic mild stress model in mice .
- Results : The results showed that certain compounds, like piperine, have potential antidepressant effects .
Antioxidant Action
- Field : Biochemistry
- Application : Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
- Methods : The antioxidant activity of the compounds was tested in different assays .
- Results : The results showed that piperine and other phenolic amides from pepper displayed a positive antioxidation effect .
properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISMOAYXIBWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671573 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride | |
CAS RN |
1185309-58-3 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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